

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester molecular weight

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Compound of Interest

Compound Name: (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester

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An In-depth Technical Guide on the Molecular Weight of **(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester**

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed analysis of the molecular weight of **(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester**, a compound of interest in synthetic organic chemistry and pharmaceutical research.

Molecular Structure and Composition

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester is a carbamate ester containing a bromine atom. Its chemical structure dictates its molecular formula, which is the first step in determining its molecular weight. The established molecular formula for this compound is $C_9H_{18}BrNO_2$.^{[1][2][3]}

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for **(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester** is based on the atomic weights of carbon, hydrogen, bromine, nitrogen, and oxygen.

The contribution of each element to the total molecular weight is detailed in the table below.

Element	Symbol	Count	Standard Atomic Weight (amu)	Total Contribution (amu)
Carbon	C	9	12.011	108.099
Hydrogen	H	18	1.008[4][5][6]	18.144
Bromine	Br	1	79.904[7][8][9]	79.904
Nitrogen	N	1	14.007[10][11] [12][13]	14.007
Oxygen	O	2	15.999[14][15] [16]	31.998
Total		252.152		

Based on the summation of the atomic weights, the molecular weight of **(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester** is approximately 252.15 g/mol .[1]

Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a precise value based on isotopic abundances, experimental verification is a critical step in compound characterization. Mass spectrometry is the primary analytical technique used for this purpose.

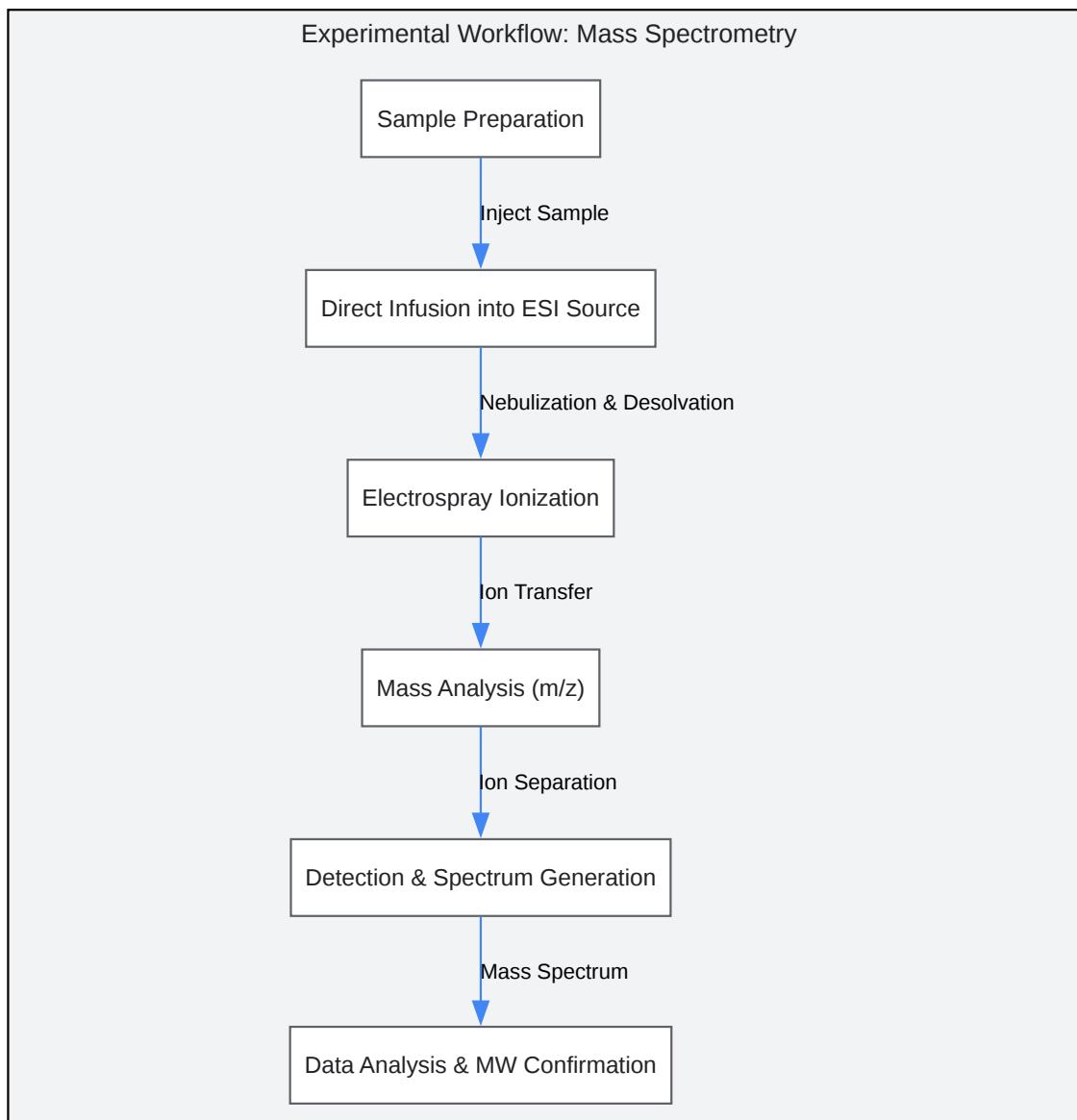
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

A detailed methodology for determining the molecular weight of **(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester** using electrospray ionization mass spectrometry (ESI-MS) is as follows:

- Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of the substance in 1 mL of a suitable solvent, such as methanol or acetonitrile.

- Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used. The instrument is calibrated using a standard of known mass.
- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, protonated molecules $[\text{M}+\text{H}]^+$ are typically observed in positive ion mode.
- Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
- Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak corresponding to the $[\text{M}+\text{H}]^+$ ion. The molecular weight (M) is determined by subtracting the mass of a proton (approximately 1.007 amu) from the measured m/z value of the primary peak. The isotopic pattern, particularly the characteristic M and $\text{M}+2$ peaks due to the presence of bromine isotopes (^{79}Br and ^{81}Br), is also analyzed to confirm the elemental composition.

The following diagram illustrates the general workflow for this experimental procedure.

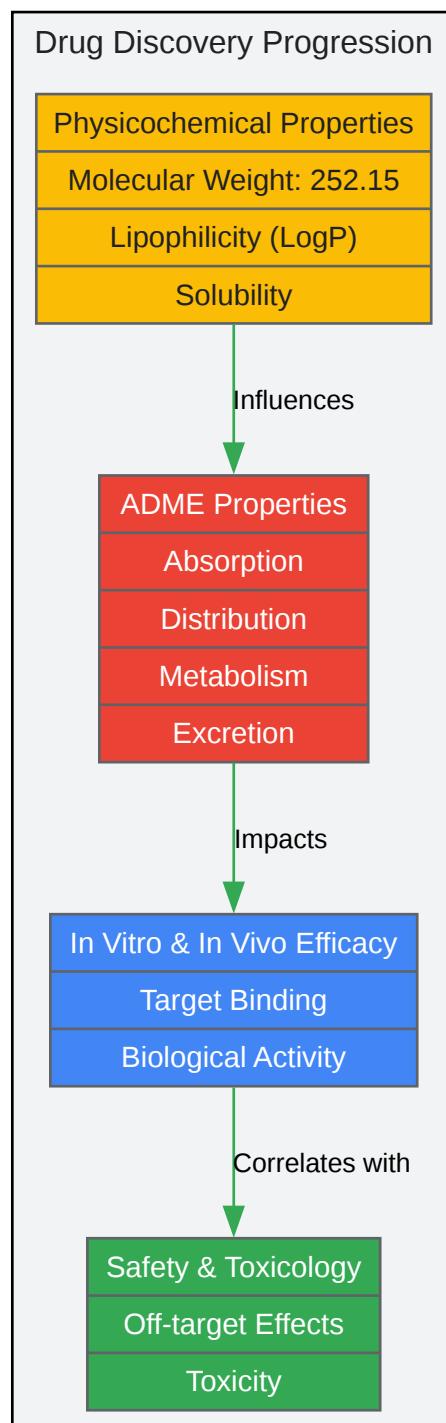


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Caption: Workflow for molecular weight determination via ESI-MS.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound's properties relate to its biological activity is crucial. The following diagram illustrates a conceptual relationship between the physicochemical properties of a compound like **(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester** and its progression through the drug discovery pipeline.



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Caption: Physicochemical properties influencing drug discovery stages.

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